(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol
CAS No.: 60081-03-0
Cat. No.: VC13401317
Molecular Formula: C15H15BrO3
Molecular Weight: 323.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60081-03-0 |
---|---|
Molecular Formula | C15H15BrO3 |
Molecular Weight | 323.18 g/mol |
IUPAC Name | (2-bromophenyl)-(3,4-dimethoxyphenyl)methanol |
Standard InChI | InChI=1S/C15H15BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9,15,17H,1-2H3 |
Standard InChI Key | HWOKKPHUCIWPRO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC |
Introduction
Chemical and Physical Properties
The compound exhibits distinct physicochemical characteristics critical for its handling and application in research:
The bromine atom and methoxy groups contribute to its polarity, influencing solubility in organic solvents. The compound’s stability under inert atmospheres suggests sensitivity to oxidation or hydrolysis .
Synthesis Methods
Bromination of Preformed Methanols
A common route involves brominating precursor methanols. For example, 2,4-dimethoxybenzyl alcohol can undergo bromination using N-bromosuccinimide (NBS) in dichloromethane at room temperature. This method parallels the synthesis of structurally similar brominated methanols, yielding products purified via recrystallization or column chromatography .
Grignard Reaction Pathways
Palladium-catalyzed coupling reactions are employed for complex aryl methanols. In one approach, a Grignard reagent derived from 2-bromoiodobenzene reacts with 3,4-dimethoxybenzaldehyde in tetrahydrofuran (THF) at low temperatures (-15°C). The resulting intermediate is quenched with HCl and purified to isolate the product .
Structural Characterization
Spectroscopic Data
Although specific spectra for this compound are scarce, data from analogs provide insights:
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¹H NMR: Methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–7.7 ppm . The hydroxyl proton is observed as a broad singlet near δ 5.6 ppm .
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¹³C NMR: The quaternary carbon bearing the hydroxyl group resonates at δ 70–75 ppm, with aromatic carbons in the δ 110–150 ppm range .
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IR Spectroscopy: Strong O-H stretches (~3373 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and C-Br vibrations (~560 cm⁻¹) .
Crystallography
While no crystal structure for this compound is reported, related bromophenyl methanols exhibit monoclinic or orthorhombic systems with hydrogen bonding between hydroxyl and methoxy groups . For example, (4-bromophenyl)(2,5-dimethoxyphenyl)methanol (PubChem CID: 15456460) crystallizes in space group P2₁2₁2₁ with unit cell dimensions a = 9.376 Å, b = 9.764 Å, c = 17.952 Å .
Applications and Research Significance
Pharmaceutical Intermediate
Brominated methanols serve as precursors for fluorenones and spirocyclic compounds via palladium-catalyzed cyclization . For instance, bis(2-bromophenyl)methanols are transformed into 9-fluorenones—key structures in anticancer and antiviral agents .
Antimicrobial Activity
Analogous compounds, such as (3-hydroxy-2,4-dimethoxyphenyl)(phenyl)methanones, exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) . While direct data for this compound is lacking, its structural similarity suggests potential bioactivity warranting further study .
Material Science
The methoxy and bromine groups enhance electron-deficient character, making the compound a candidate for organic semiconductors or ligands in catalytic systems .
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